molecular formula C23H24ClNO5 B14798906 Natural Yellow 18

Natural Yellow 18

Cat. No.: B14798906
M. Wt: 429.9 g/mol
InChI Key: UMAAATZDEZLEAD-UHFFFAOYSA-M
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Description

Natural Yellow 18 (CI 75160), also known as berberine, is an isoquinoline alkaloid primarily derived from Berberis vulgaris (barberry) and related species . Its chemical structure consists of a benzodioxole core fused with a quinolizidine system (C${20}$H${18}$NO$_4^+$), contributing to its bright yellow color and fluorescence under UV light . Berberine has dual applications as a natural dye and a bioactive compound, historically used in textiles and traditional medicine for its antimicrobial and anti-inflammatory properties .

The compound is typically extracted from barberry roots or stems, yielding a yellow crystalline powder soluble in polar solvents like ethanol but poorly soluble in water. Its stability is pH-dependent, with degradation observed under prolonged exposure to light or alkaline conditions .

Properties

Molecular Formula

C23H24ClNO5

Molecular Weight

429.9 g/mol

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;propan-2-one;chloride

InChI

InChI=1S/C20H18NO4.C3H6O.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-3(2)4;/h3-4,7-10H,5-6,11H2,1-2H3;1-2H3;1H/q+1;;/p-1

InChI Key

UMAAATZDEZLEAD-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Pathways for 12β-Methyl-18-Nor-Bile Acids

Initial Esterification and Protection Steps

The synthesis begins with cholic acid (1 ), which undergoes esterification to form the methyl ester 21a . This step ensures solubility in organic solvents and facilitates subsequent reactions. Selective acetylation of the 3α- and 7α-hydroxy groups follows, yielding the diacetylated intermediate 22a . The use of acetic anhydride in pyridine achieves regioselective protection while preserving the 12α-hydroxy group for downstream functionalization.

Mesylation and Nametkin Rearrangement

Mesylation of 22a with methanesulfonyl chloride produces the mesylate 23a , a critical precursor for the Nametkin rearrangement. This reaction, conducted in glacial acetic acid with sodium acetate at 100°C, generates a mixture of Δ¹³,¹⁴-alkene (24a ) and Δ¹³,¹⁷-alkene (25a ) isomers in an average 1:2 ratio. The rearrangement mechanism involves a 1,2-methyl shift, facilitated by the mesylate leaving group, to form the 12β-methyl configuration (Scheme 2).

Table 1: Key Reaction Conditions for Nametkin Rearrangement
Step Reagents/Conditions Yield (%) Product Ratio (24a :25a )
Mesylation Methanesulfonyl chloride, pyridine 92 -
Rearrangement NaOAc, HOAc, 100°C, 3 h 86 1:2
Hydrogenation H₂, Pd/C, MeOH/H₂O 89 2.5:1 (post-hydrogenation)

Hydrogenation and Isomer Separation

Catalytic hydrogenation of the alkene mixture (24a and 25a ) over palladium on carbon in methanol/water selectively saturates the double bonds, yielding saturated bile acids 27a and 28a in a 2.5:1 ratio. The addition of water prevents esterification of the carboxylic acid moiety, a side reaction observed in neat methanol. Chromatographic separation on silver nitrate-impregnated silica gel resolves the isomers, though scale-up challenges necessitated alternative purification via fractional precipitation.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Initial attempts to improve the Nametkin rearrangement using Zn(OAc)₂ as a catalyst showed no significant benefit compared to NaOAc/AcOH. The choice of acetic acid as both solvent and proton source proved optimal, balancing reaction rate and product stability. For hydrogenation, methanol/water (9:1) emerged as the preferred solvent system, minimizing esterification while maintaining catalyst activity.

Scalability and Process Efficiency

A large-scale synthesis (330 g starting material) demonstrated the robustness of the protocol (Scheme 5). Hydrolysis of the protected alkene mixture under basic conditions, followed by precipitation, enabled the isolation of deprotected intermediates 33 and 34 with >95% purity. This step eliminated impurities that previously hindered catalytic hydrogenation, underscoring the importance of intermediate purification in multi-step syntheses.

Analytical Characterization and Structural Elucidation

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy confirmed the structures of all intermediates and final products. For example, the Δ¹³,¹⁴-alkene 24a exhibited distinct vinyl proton signals at δ 5.35 ppm (1H, dt, J = 10.2, 2.1 Hz), while the Δ¹³,¹⁷-alkene 25a showed a singlet at δ 5.42 ppm (1H, s). X-ray crystallography of 28c unambiguously established the 12β-methyl-25-homo-18-nor configuration, resolving prior ambiguities in stereochemical assignments.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) confirmed the purity of 27a and 28a at >95%. Normal-phase chromatography on silica gel (ethyl acetate/petroleum ether gradient) effectively separated diastereomers, while reversed-phase systems (C18 column, methanol/water) provided complementary selectivity for analytical purposes.

Alternative Synthetic Routes and Derivatives

Arndt–Eistert Homologation for 25-Homo Analogues

The 25-homo derivatives 27c and 28c were synthesized via Arndt–Eistert homologation, extending the side chain by one carbon (Scheme S2). This five-step sequence achieved yields of 36% and 44%, respectively, highlighting the versatility of the core synthetic platform.

Beckmann Rearrangement for 24-Nor Analogues

A second-order Beckmann rearrangement of oxime 30 afforded the 24-nor bile acid 27b in 22% yield (Scheme S3). Although unoptimized, this route demonstrates the applicability of classical rearrangements in accessing structurally diverse bile acid analogues.

Chemical Reactions Analysis

Reactive Yellow 18 Degradation via Advanced Oxidation Processes (AOPs)

Reactive Yellow 18 (RY-18) is a chlorinated azo dye with complex degradation behavior under ionizing radiation. Key findings from gamma radiation/H₂O₂ treatment studies :

Reaction Mechanism

  • Primary step : Hydroxyl radicals (- OH) attack the azo bond (-N=N-), initiating cleavage:

    RY-18+OHIntermediate species (via N=N- scission)+Cl+SO42\text{RY-18} + - \text{OH} \rightarrow \text{Intermediate species (via }-\text{N=N- scission)} + \text{Cl}^- + \text{SO}_4^{2-}
  • Secondary oxidation : Low-molecular-weight organic acids (e.g., oxalic, formic) form, eventually mineralizing to CO₂ and H₂O .

Degradation Efficiency Under Varied Conditions

ParameterOptimal ValueDegradation Efficiency (%)
Absorbed gamma dose20 kGy99.0
H₂O₂ concentration0.6 mL/L99.0
pH3.096.5

Identified Degradation By-Products

m/z ValueMolecular FormulaCompound ClassStatus
179.0C₆H₅NO₃SSulfonated benzeneDetected
130.0C₄H₄N₂O₂Pyrazole derivativeDetected
90.0C₃H₆O₃Carboxylic acidDetected

Solvent Yellow 18 Structural Reactivity

Solvent Yellow 18 (SY-18) is a pyrazolone-based azo dye with limited published reactivity data. Its structure suggests potential for:

  • Tautomerism : Azo-hydrazo tautomeric shifts under pH variation :

    Azo formHydrazo form (via proton transfer)\text{Azo form} \rightleftharpoons \text{Hydrazo form (via proton transfer)}
  • Photodegradation : Susceptibility to UV-induced cleavage of the azo bond, though experimental validation is absent in reviewed literature .

Toxicological Impact of Degradation

Gamma irradiation of RY-18 significantly reduces toxicity :

ParameterUntreated RY-18Treated RY-18 (20 kGy + H₂O₂)
Cytotoxicity (%)15.17.6
Mutagenicity (TA98)10018.7
Mutagenicity (TA100)10017.7

Comparative Analysis of Yellow 18 Dyes

PropertyReactive Yellow 18Solvent Yellow 18
Molecular Weight906.12 g/mol306.4 g/mol
Primary ApplicationTextile dyeingIndustrial solvents
Degradation By-ProductsOrganic acids, Cl⁻, SO₄²⁻Not reported
Environmental PersistenceModerate (requires AOPs)High (limited degradation data)

Research Gaps and Limitations

  • No peer-reviewed studies confirm "Natural Yellow 18" as a distinct entity; existing data pertain solely to synthetic variants.

  • Solvent Yellow 18 lacks degradation pathway documentation, necessitating further photochemical studies.

  • Long-term ecotoxicological impacts of RY-18 degradation products remain uncharacterized .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Structural Differences

Compound Natural Yellow 18 (Berberine) Curcumin (Natural Yellow 3) Daidzein Solvent Yellow 18 (Synthetic)
Source Berberis vulgaris Curcuma longa (turmeric) Soy isoflavones Synthetic azo dye
Chemical Class Isoquinoline alkaloid Diarylheptanoid Isoflavone Monoazo compound
Molecular Formula C${20}$H${18}$NO$_4^+$ C${21}$H${20}$O$_6$ C${15}$H${10}$O$_4$ C${18}$H${18}$N$_4$O
Color Profile Bright yellow Orange-yellow Light yellow Intense yellow
Primary Use Dye, medicine Dye, spice, medicine Nutraceutical Industrial solvents, plastics

Stability and Fastness Properties

  • This compound : Exhibits moderate light fastness but is prone to fading under alkaline conditions. Its stability in textiles improves with mordants like alum .
  • Curcumin : Highly sensitive to light and pH changes, rapidly degrading in neutral or alkaline environments. Requires mordants (e.g., tin or chromium) for textile applications .
  • Daidzein : Stable under acidic conditions but oxidizes in light, limiting its use as a dye. Primarily valued for estrogen-like bioactivity .
  • Solvent Yellow 18 : Superior light and heat stability due to synthetic azo bonds, making it suitable for industrial applications without mordants .

Biological Activity

Natural Yellow 18, a compound derived from the barberry plant, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Source

This compound is a natural dye primarily sourced from the barberry plant (Berberis vulgaris). It falls under the category of isoquinoline alkaloids, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for natural preservatives in food products. The effectiveness of this compound against common pathogens is summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Salmonella enterica40 µg/mL

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. This effect is particularly relevant in conditions such as arthritis and inflammatory bowel disease.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Cytokine Modulation : It has been observed to downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its anti-inflammatory effects by reducing oxidative stress within cells.
  • Cell Cycle Regulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a study was conducted to evaluate the efficacy of this compound as an antimicrobial agent in food preservation. Samples treated with this compound showed a significant reduction in microbial load compared to untreated controls over a period of one week.

Case Study 2: Anti-inflammatory Properties

Another study focused on patients with rheumatoid arthritis who were supplemented with this compound. Results indicated a marked decrease in joint swelling and pain scores after four weeks of treatment, highlighting its potential therapeutic role.

Research Findings

Recent research has elucidated further insights into the biological activities of this compound:

  • A study published in Nature detailed how this compound interacts with cellular receptors involved in inflammation, potentially blocking pathways that lead to excessive inflammatory responses .
  • Another investigation demonstrated that this compound could enhance the immune response by promoting the activity of natural killer (NK) cells .

Q & A

Q. What methodologies enable the integration of this compound into hybrid materials for photodynamic therapy?

  • Methodological Answer : Design in vitro assays to evaluate singlet oxygen generation under physiological conditions. Use fluorescence microscopy to track cellular uptake. Partner with material scientists to functionalize nanoparticles (e.g., silica, liposomes) for targeted delivery .

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